

Enzalutamide Carboxylic Acid-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Enzalutamide carboxylic acid-d6

Cat. No.: B8106697

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **Enzalutamide carboxylic acid-d6**, an isotopic derivative of an inactive metabolite of the potent androgen receptor (AR) inhibitor, Enzalutamide. This guide covers its fundamental properties, associated signaling pathways, and detailed experimental protocols relevant to its application in research settings.

Core Compound Data

Enzalutamide carboxylic acid-d6 is the deuterium-labeled form of Enzalutamide carboxylic acid. While the deuterated form is a critical tool for various research applications, particularly in pharmacokinetic studies, it is important to note that a specific CAS number has not been assigned. Researchers typically reference the CAS number of the unlabeled parent compound.

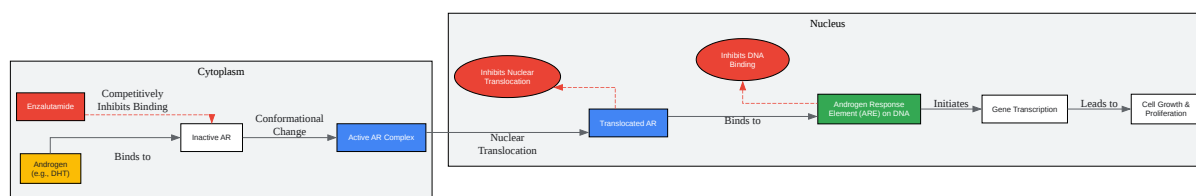
Property	Value	Citation(s)
Compound Name	Enzalutamide carboxylic acid-d6	
CAS Number	Not Assigned (NA)	
Unlabeled CAS Number	1242137-15-0	
Molecular Weight	457.43 g/mol	
Molecular Formula	C ₂₀ H ₇ D ₆ F ₄ N ₃ O ₃ S	

Signaling Pathways

Enzalutamide and its metabolites are central to the study of androgen receptor signaling, a critical pathway in the progression of prostate cancer. Understanding this pathway and the mechanisms of resistance is paramount for developing effective therapeutic strategies.

Enzalutamide's Mechanism of Action on the Androgen Receptor Signaling Pathway

Enzalutamide is a second-generation nonsteroidal antiandrogen that potently and competitively inhibits the androgen receptor. Its mechanism involves several key steps that collectively suppress androgen-mediated gene expression and prostate cancer cell proliferation.

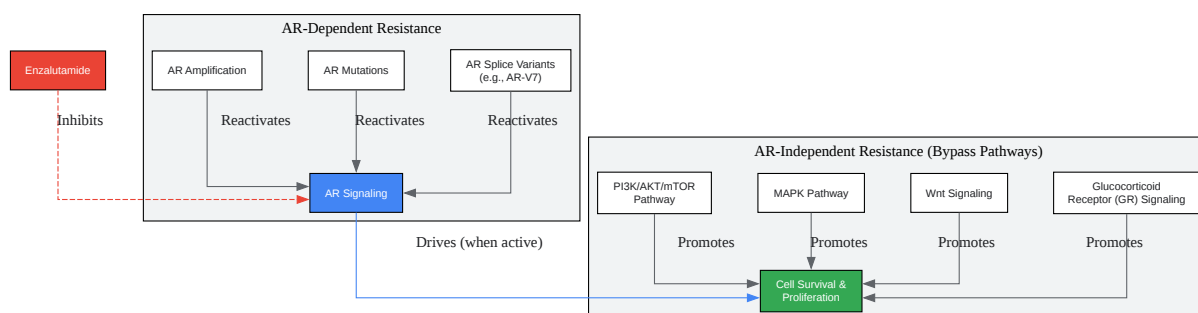


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Enzalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.

Signaling Pathways Implicated in Enzalutamide Resistance

Despite its efficacy, resistance to Enzalutamide frequently develops. This can occur through both AR-dependent and AR-independent mechanisms.



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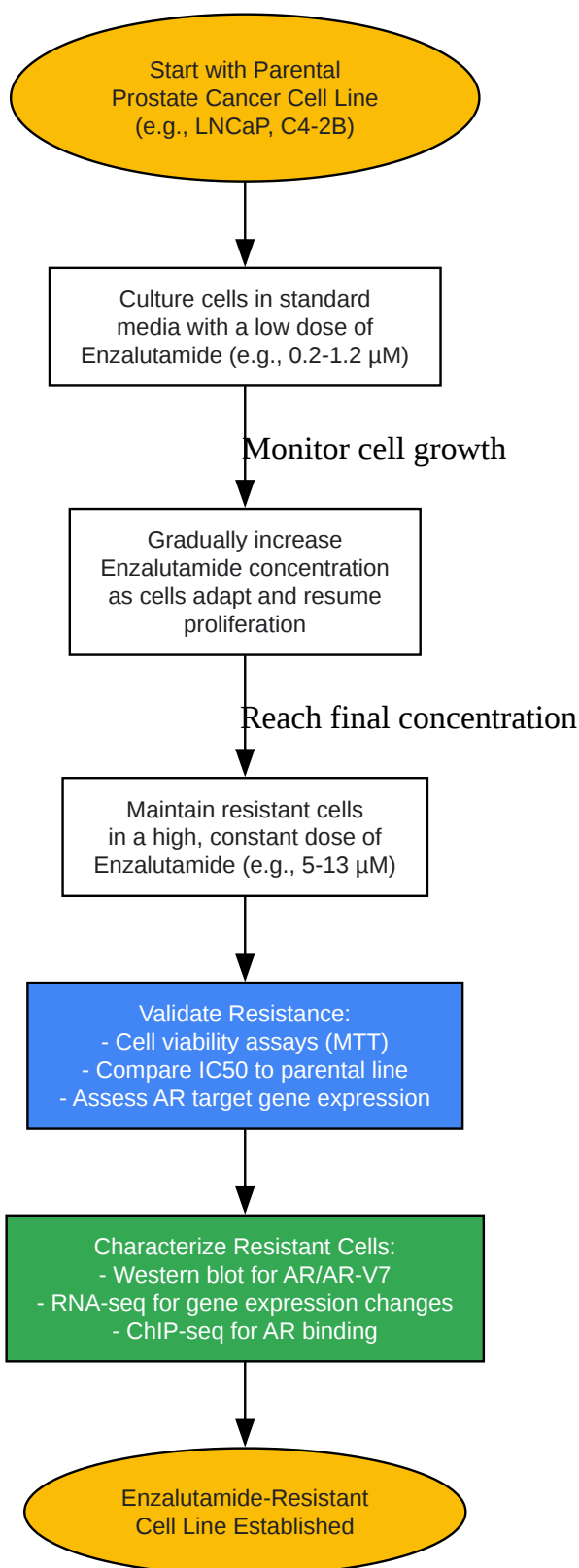
Overview of AR-dependent and AR-independent resistance mechanisms to Enzalutamide.

Experimental Workflows and Protocols

The following sections detail common experimental workflows and protocols for researchers studying Enzalutamide and its derivatives.

Experimental Workflow: Generation of Enzalutamide-Resistant Cell Lines

Developing cell lines with acquired resistance to Enzalutamide is a crucial step in studying resistance mechanisms. This workflow outlines the general process.



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A typical workflow for generating Enzalutamide-resistant prostate cancer cell lines in vitro.

Detailed Experimental Protocols

This protocol is adapted from methodologies for creating Enzalutamide-resistant prostate cancer cell lines.

- Cell Culture Initiation:
 - Culture C4-2B cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Seed cells in a 6-well plate and allow them to reach approximately 30% confluency.
- Initial Enzalutamide Treatment:
 - Determine the initial treatment concentration of Enzalutamide using an MTT assay to establish a baseline IC₅₀. A starting concentration of around 1.2 μ M has been reported.
 - Add the initial concentration of Enzalutamide to the culture medium.
- Dose Escalation:
 - Replace the medium with fresh Enzalutamide-containing medium every 2-3 days.
 - When the cells reach 70-90% confluency, subculture them.
 - Gradually increase the Enzalutamide concentration in a stepwise manner (e.g., doubling the concentration every four weeks, such as from 1.2 μ M to 2.5 μ M, then to 5 μ M) as the cells adapt and their growth rate recovers.
- Maintenance of Resistant Line:
 - Once the cells are able to proliferate steadily in a high concentration of Enzalutamide (e.g., 5-10 μ M), maintain them in this concentration for all subsequent experiments to ensure the stability of the resistant phenotype.
- Validation of Resistance:

- Perform MTT assays to compare the IC₅₀ of the resistant cell line to the parental C4-2B cells. A significant increase in IC₅₀ confirms resistance.
- Use quantitative PCR (qPCR) to assess the expression of known AR target genes (e.g., PSA, FKBP5) in the presence and absence of Enzalutamide in both parental and resistant lines.

This protocol outlines a general procedure for evaluating the anti-tumor activity of Enzalutamide in a preclinical mouse model.

- Animal Model and Tumor Implantation:
 - Use immunodeficient mice (e.g., nude or SCID mice).
 - Subcutaneously inject a suspension of prostate cancer cells (e.g., LNCaP or the generated resistant line) in a suitable medium like Matrigel into the flank of each mouse.
- Tumor Growth and Treatment Initiation:
 - Monitor tumor growth regularly by measuring tumor dimensions with calipers.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
- Enzalutamide Administration:
 - Prepare Enzalutamide for oral administration, often formulated in a suitable vehicle.
 - Administer Enzalutamide daily via oral gavage at a specified dose (e.g., 10-50 mg/kg/day). The control group receives the vehicle only.
- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week.
 - The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

- Analysis:
 - At the end of the study, excise the tumors and measure their final weight.
 - Perform histological and immunohistochemical analyses on the tumor tissue to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
 - Analyze serum for levels of biomarkers like PSA.

This protocol provides a framework for identifying the genomic binding sites of the androgen receptor.

- Cell Culture and Treatment:
 - Culture prostate cancer cells (e.g., LNCaP) to about 80-90% confluency.
 - Treat the cells with the desired compounds (e.g., vehicle, DHT, Enzalutamide) for a specified duration to stimulate or inhibit AR activity.
- Cross-linking and Cell Lysis:
 - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
 - Quench the cross-linking reaction by adding glycine.
 - Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
- Chromatin Shearing:
 - Isolate the nuclei and lyse them to release the chromatin.
 - Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads.

- Incubate the sheared chromatin overnight at 4°C with an antibody specific to the androgen receptor. A negative control with a non-specific IgG antibody should also be included.
- Add protein A/G beads to capture the antibody-chromatin complexes.
- Washing and Elution:
 - Wash the beads several times to remove non-specifically bound chromatin.
 - Elute the chromatin from the antibody-bead complexes.
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by heating the samples in the presence of a high salt concentration.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- Library Preparation and Sequencing:
 - Prepare a DNA library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina).
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align the sequence reads to the reference genome.
 - Use peak-calling algorithms to identify regions of the genome that are enriched for AR binding.
 - Perform downstream analyses such as motif discovery and gene ontology analysis to interpret the biological significance of the AR binding sites.
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